molecular formula C21H26N2O4 B10973578 N,N'-bis(4-methoxybenzyl)pentanediamide

N,N'-bis(4-methoxybenzyl)pentanediamide

Cat. No.: B10973578
M. Wt: 370.4 g/mol
InChI Key: MHQVEFBRHGTKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(4-methoxybenzyl)pentanediamide is a symmetric bisamide compound characterized by a pentanediamide backbone linked to two 4-methoxybenzyl groups. Its molecular formula is C₂₁H₂₄N₂O₄ (molecular weight: 368.43 g/mol).

Key spectroscopic data (e.g., ¹H NMR, ¹³C NMR) for structurally related compounds, such as 2-(2'-bromobenzyl)-N,N'-bis(4-methoxybenzyl)-2-methylpropanediamide, confirm the presence of methoxybenzyl groups through distinct aromatic proton signals (~6.8–7.3 ppm) and methoxy peaks (~3.8 ppm) . The compound’s melting point (148–151°C) suggests moderate crystallinity compared to analogs with higher symmetry or stronger intermolecular interactions .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

N,N'-bis[(4-methoxyphenyl)methyl]pentanediamide

InChI

InChI=1S/C21H26N2O4/c1-26-18-10-6-16(7-11-18)14-22-20(24)4-3-5-21(25)23-15-17-8-12-19(27-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

MHQVEFBRHGTKNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCC(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE typically involves the reaction of 4-methoxybenzylamine with glutaric anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N1,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis, reducing the need for manual intervention and minimizing waste. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieving high purity and yield in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of its potential therapeutic applications, the compound may interfere with signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N,N'-bis(4-methoxybenzyl)pentanediamide are contextualized below against analogous bisamides, focusing on synthesis, physicochemical traits, and biological activity.

Key Comparison Points:

Substituent Effects on Synthesis and Yield Electron-donating groups (e.g., methoxy) often reduce reaction yields due to steric hindrance or reduced nucleophilicity. The 37% yield for the methoxy derivative contrasts with the 68% yield for the smaller, electron-withdrawing cyano-substituted analog .

Physicochemical Properties Melting Points: Methoxy-substituted bisamides exhibit lower melting points (148–151°C) compared to cyano analogs (238–239°C), reflecting weaker intermolecular forces (e.g., absence of polar nitrile groups) . Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nitro or bromo derivatives, which are more lipophilic .

Biological Activity Cytotoxicity: Nitro-substituted bisamides (e.g., N,N'-bis(4-nitrophenyl)pentanediamide) show high cytotoxicity across cancer cell lines (IC₅₀ < 10 µM), likely due to nitro group redox activity and DNA intercalation. In contrast, bromo and methoxy derivatives exhibit lower cytotoxicity, suggesting substituent-dependent mechanisms . Methoxy derivatives’ activity remains unreported but may align with milder bioactivity due to reduced electrophilicity .

Structural Modifications

  • Chain Length : Extending the diamide backbone (e.g., hexanediamide vs. pentanediamide) increases flexibility and may enhance binding to biological targets, as seen in N,N,N',N'-tetrakis(4-methoxybenzyl)heptanediamide .
  • Symmetry : Asymmetric bisamides (e.g., 2-(4-methylbenzenesulphonamido)-N,N'-bis(3-chlorophenyl)pentanediamide) show variable activity compared to symmetric analogs, highlighting the role of spatial arrangement in bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.